[3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphonium bromide
Overview
Description
3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide is a synthetic organic compound. It is characterized by its triphenylphosphonium core with a unique oxopropyl group, adorned by methoxyimino and ethoxy substituents. This compound is primarily used in various chemical synthesis processes due to its versatility and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide typically begins with the reaction of triphenylphosphine with a suitable acylating agent, such as ethyl 2-bromo-3-oxopropanoate. This reaction is carried out under controlled conditions, often in an inert atmosphere like nitrogen to prevent unwanted side reactions. The resultant intermediate is then treated with methoxyamine hydrochloride in a basic medium to introduce the methoxyimino group.
Industrial Production Methods: Industrial production often involves similar steps but is scaled up and optimized for efficiency. This includes using automated reactors to ensure precise control over reaction parameters like temperature and pH. The use of high-purity reactants and solvents is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : 3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide can undergo redox reactions, although it is more commonly used as a reagent in synthetic pathways.
Substitution: : The bromide ion in this compound can be readily substituted with other nucleophiles in suitable conditions.
Addition Reactions: : The compound can participate in Michael addition reactions due to the presence of the electrophilic carbonyl group.
Base: : Sodium hydroxide or potassium carbonate is often used to facilitate nucleophilic substitution.
Solvents: : Common solvents include dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Major Products Formed: The reactions typically yield a variety of phosphonium salts and derivatives, often used as intermediates in more complex synthetic pathways.
Scientific Research Applications
3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide has found numerous applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology and Medicine: : Research has explored its potential in drug design, especially for targeting biological pathways involving phosphonium salts.
Industry: : Its stability and reactivity make it valuable in industrial synthesis processes, particularly in the production of fine chemicals.
Mechanism of Action
The compound primarily exerts its effects through interactions with nucleophilic sites. The triphenylphosphonium moiety enhances its reactivity, allowing it to participate in a variety of chemical transformations. Molecular targets often include carbonyl groups and other electrophilic centers in complex molecules.
Comparison with Similar Compounds
Similar Compounds:
Triphenylphosphine: : While similar, triphenylphosphine lacks the oxopropyl substituents and has different reactivity.
2-(Methoxyimino)-3-oxopropyl: phosphonium chloride : Similar in structure but differs in the counterion and specific applications.
Ethoxy-3-(phenylseleno)-3-oxopropyl: phosphonium iodide : A variant with a selenium-containing group, exhibiting distinct chemical behavior.
Unique Features: The combination of methoxyimino and ethoxy groups in 3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide makes it unique, providing a balance of stability and reactivity, making it highly versatile in both academic and industrial settings.
By synthesizing this knowledge, 3-Ethoxy-2-(methoxyimino)-3-oxopropylphosphonium bromide emerges as a compound of significant interest, blending unique structural features with versatile reactivity. This positions it as a valuable reagent and intermediate in diverse chemical and scientific landscapes.
Properties
IUPAC Name |
[(2E)-3-ethoxy-2-methoxyimino-3-oxopropyl]-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3P.BrH/c1-3-28-24(26)23(25-27-2)19-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,3,19H2,1-2H3;1H/q+1;/p-1/b25-23-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUKALIRUWQMR-ADYMNVQMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrNO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670594 | |
Record name | [(2E)-3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108411-45-6 | |
Record name | [(2E)-3-Ethoxy-2-(methoxyimino)-3-oxopropyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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